Benzhydrazone

描述

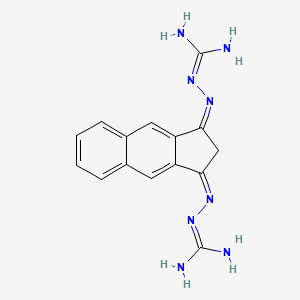

Structure

2D Structure

3D Structure

属性

CAS 编号 |

76788-93-7 |

|---|---|

分子式 |

C15H16N8 |

分子量 |

308.34 g/mol |

IUPAC 名称 |

2-[(Z)-[(3Z)-3-(diaminomethylidenehydrazinylidene)cyclopenta[b]naphthalen-1-ylidene]amino]guanidine |

InChI |

InChI=1S/C15H16N8/c16-14(17)22-20-12-7-13(21-23-15(18)19)11-6-9-4-2-1-3-8(9)5-10(11)12/h1-6H,7H2,(H4,16,17,22)(H4,18,19,23)/b20-12-,21-13- |

InChI 键 |

UJQDRPLHEPIIAC-FDYZEBBJSA-N |

SMILES |

C1C(=NN=C(N)N)C2=CC3=CC=CC=C3C=C2C1=NN=C(N)N |

手性 SMILES |

C\1/C(=N/N=C(N)N)/C2=CC3=CC=CC=C3C=C2/C1=N\N=C(N)N |

规范 SMILES |

C1C(=NN=C(N)N)C2=CC3=CC=CC=C3C=C2C1=NN=C(N)N |

同义词 |

1H-benz(f)indene-1,3(2H)dione-bis-amidinohydrazone benzhydrazone benzhydrazone dihydrochloride |

产品来源 |

United States |

Advanced Synthetic Methodologies for Benzhydrazone and Its Analogues

Classical Condensation Pathways for Benzhydrazone Core Synthesis

The most fundamental and widely employed method for synthesizing the this compound core is the classical condensation reaction. This pathway involves the reaction of a benzohydrazide (B10538) with an appropriate aldehyde or ketone. mdpi.com The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol (B129727). mdpi.comworldwidejournals.com

The synthesis of the precursor, benzohydrazide, is often achieved through the nucleophilic substitution reaction between a methyl benzoate (B1203000) derivative and hydrazine (B178648) hydrate (B1144303). peerscientist.comekb.eg For instance, 2-hydroxy benzoyl hydrazide can be prepared by refluxing methyl salicylate (B1505791) with hydrazine hydrate in ethanol. worldwidejournals.com

The general scheme for the classical condensation is as follows:

Step 1: Synthesis of Benzohydrazide A substituted or unsubstituted methyl benzoate is reacted with hydrazine hydrate, typically under reflux in an alcohol solvent, to yield the corresponding benzohydrazide. ekb.egaip.org

Step 2: Synthesis of this compound The synthesized benzohydrazide is then condensed with an aldehyde or ketone. researchgate.netiucr.org This reaction is often facilitated by stirring at room temperature or gentle heating. worldwidejournals.compeerscientist.com The resulting this compound precipitates out of the solution and can be purified by recrystallization.

A variety of this compound derivatives can be synthesized by using different substituted benzaldehydes and benzohydrazides. For example, 4-hydroxy-benzaldehyde benzoyl hydrazone is synthesized from the condensation of 4-hydroxybenzaldehyde (B117250) and benzoyl hydrazine. researchgate.net

Table 1: Examples of Classically Synthesized this compound Derivatives

| Benzohydrazide Precursor | Aldehyde/Ketone Reactant | Resulting this compound Derivative | Solvent/Conditions |

|---|---|---|---|

| Benzohydrazide | Benzaldehyde (B42025) | Benzaldehyde benzoyl hydrazone | Ethanol, Reflux |

| 2-Hydroxybenzohydrazide | p-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Ethanol, Reflux worldwidejournals.com |

| Biphenyl-4-carboxylic acid hydrazide | Substituted benzaldehydes | Biphenyl-4-carboxylic acid hydrazide-hydrazones | Methanol and glacial acetic acid mdpi.com |

| 2-(Phenylamino)benzohydrazide | Aromatic ketones and aldehydes | N-Arylhydrazone derivatives of N-phenyl anthranilic acid | Not specified mdpi.com |

Catalytic Strategies in this compound and Derivatives Formation

To enhance the efficiency and selectivity of this compound synthesis, various catalytic strategies have been developed. These methods often lead to higher yields, shorter reaction times, and milder reaction conditions compared to classical approaches.

Acid-Catalyzed Condensations

The condensation reaction between benzohydrazides and carbonyl compounds can be effectively catalyzed by the addition of a small amount of acid. This approach is widely documented and serves to activate the carbonyl group, making it more susceptible to nucleophilic attack by the hydrazide.

Commonly used acid catalysts include:

Hydrochloric Acid (HCl): A few drops of concentrated hydrochloric acid can significantly accelerate the reaction, often allowing it to proceed at room temperature with continuous stirring. peerscientist.com

Glacial Acetic Acid: A combination of an alcohol solvent like methanol and glacial acetic acid is frequently used to promote the formation of hydrazones. mdpi.com

The use of an acid catalyst is a simple and effective way to improve the rate and yield of this compound synthesis.

Transition Metal-Catalyzed Coupling Reactions

While less common for the direct synthesis of the this compound core itself, transition metal catalysis plays a crucial role in the synthesis of more complex this compound analogues and related heterocyclic compounds. For instance, new Ru(II) complexes with α-diimine hydrazone ligands have been synthesized and utilized as catalysts for C-N and C-C coupling reactions involving alcohols. acs.org These catalytic systems enable the construction of larger, more intricate molecular architectures based on the this compound scaffold.

Regioselective and Stereoselective Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives often requires control over regioselectivity and stereoselectivity. Aroylhydrazones, a subset of benzhydrazones, typically adopt an E-configuration about the C=N double bond due to steric hindrance. researchgate.net This inherent preference simplifies the stereochemical outcome of the condensation reaction.

Regioselectivity becomes critical when unsymmetrical hydrazides or carbonyl compounds are used. The specific reaction conditions and the nature of the substituents can influence which nitrogen atom of the hydrazine moiety participates in the condensation and where substituents on the aromatic rings are located.

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For this compound synthesis, these green chemistry approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and improve atom economy.

Key green methodologies include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times and often higher yields compared to conventional heating. acs.org The synthesis of Schiff base metal complexes, which can be derived from benzhydrazones, has been successfully achieved using microwave-assisted methods. bohrium.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting the reaction. The use of an ultrasonic generator in a water bath has been shown to be an effective method for preparing bis-acyl hydrazone derivatives. ekb.eg

Solvent-Free Reactions (Mechanochemistry): This approach involves the grinding or milling of solid reactants, eliminating the need for a solvent. Ball-milling has been used for the quantitative synthesis of a variety of protected hydrazones via condensation of a carbonyl compound with a corresponding hydrazine. researchgate.net This method is highly efficient and environmentally benign.

Table 2: Comparison of Conventional and Green Synthetic Methods for Hydrazone Synthesis

| Method | Typical Reaction Time | Solvent Usage | Energy Consumption | Yield |

|---|---|---|---|---|

| Conventional Reflux | Hours worldwidejournals.comekb.eg | High mdpi.comworldwidejournals.com | High | Good to High |

| Microwave-Assisted | Minutes acs.org | Low to None acs.org | Low | Often Higher than Conventional acs.org |

| Ultrasound-Assisted | Minutes to Hours ekb.eg | Low ekb.eg | Low | Good to High ekb.eg |

| Solvent-Free (Ball-Milling) | Minutes to Hours researchgate.net | None researchgate.net | Low | Quantitative researchgate.net |

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound from the condensation of a benzohydrazide and an aldehyde or ketone proceeds through a well-established mechanism. The reaction is an equilibrium process and involves a nucleophilic addition-elimination pathway.

The key steps in the mechanism are:

Nucleophilic Attack: The terminal nitrogen atom of the benzohydrazide, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a tetrahedral intermediate.

Dehydration: The intermediate eliminates a molecule of water to form the stable C=N double bond of the this compound.

Under acidic conditions, the carbonyl oxygen is protonated first, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the hydrazide. The entire process is reversible, and the removal of water can drive the equilibrium towards the formation of the this compound product.

Nucleophilic Addition and Elimination Pathways

The formation of a this compound is a classic example of a nucleophilic addition-elimination reaction. savemyexams.comsavemyexams.com The mechanism proceeds through a well-defined, multi-step pathway, which is typically acid-catalyzed. numberanalytics.comnih.gov

The process commences with the nucleophilic attack of the terminal amino group of the benzhydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone. soeagra.comsavemyexams.com The nitrogen atom, with its lone pair of electrons, acts as the nucleophile. soeagra.com This initial attack leads to the formation of a tetrahedral intermediate , often referred to as a carbinolamine or hemiaminal. soeagra.comnumberanalytics.comnih.gov

Following the initial addition, a proton transfer step occurs. numberanalytics.com In an acid-catalyzed environment, the hydroxyl group of the tetrahedral intermediate is protonated by an acid catalyst. soeagra.comnih.gov This protonation converts the hydroxyl group into a good leaving group (water).

Role of Keto-Enol Tautomerism in Reaction Energetics

Keto-enol tautomerism, the chemical equilibrium between a keto form (a carbonyl compound) and an enol form (an alcohol bonded to a carbon-carbon double bond), plays a significant role in the energetics and reactivity of the carbonyl compounds used in this compound synthesis. fiveable.melibretexts.orgopenstax.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. fiveable.meopenstax.org

For most simple aldehydes and ketones, the keto form is significantly more stable and predominates at equilibrium. openstax.org However, the enol tautomer, though present in small amounts, is a key reactive intermediate. The interconversion is catalyzed by both acids and bases. openstax.org

Base-catalyzed enolization involves the removal of an acidic α-hydrogen by a base to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol. openstax.org

Acid-catalyzed enolization occurs via protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. libretexts.orgopenstax.org

The table below shows the equilibrium composition of keto and enol tautomers for representative carbonyl compounds.

| Compound | % Keto Form | % Enol Form |

| Cyclohexanone | ~99.9999% | ~0.0001% |

| Acetone | ~99.9997% | ~0.0003% |

| 2,4-Pentanedione | ~24% | ~76% |

| Data derived from general chemical principles. openstax.org |

Intramolecular Proton Transfer Processes

Advanced synthetic strategies have focused on accelerating the rate-limiting dehydration step in this compound formation. A key development in this area is the use of intramolecular catalysis, where functional groups positioned near the reaction center facilitate proton transfer. nih.govljmu.ac.uk

Kinetic studies have revealed that carbonyl compounds containing neighboring acidic or basic groups can form hydrazones at significantly accelerated rates at neutral pH. nih.gov This rate enhancement is attributed to the ability of the neighboring group to act as an internal catalyst, facilitating the proton transfer required for the elimination of water from the tetrahedral intermediate. nih.govljmu.ac.uk This intramolecular proton transfer occurs via low-energy 5-, 6-, or 7-membered ring transition states. nih.gov

For example, aldehydes with a neighboring hydroxyl, pyridine-type imino, or carboxyl group have been shown to react much faster than their counterparts lacking such a group. nih.gov Similarly, hydrazides containing a neighboring carboxylic acid group also exhibit accelerated reaction rates. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have provided further insight into these processes. ljmu.ac.ukrsc.org These studies have modeled potential reaction pathways and calculated the free energy barriers for each. The results consistently show that pathways involving intramolecular proton transfer have significantly lower activation energy barriers compared to uncatalyzed or intermolecularly catalyzed reactions. ljmu.ac.uk For instance, computational modeling of hydrazone exchange kinetics indicated that the pathway with the lowest free energy barrier involved protonation of the hydrazone nitrogen, followed by the rate-determining hydrazide attack. ljmu.ac.uk

The table below presents research findings on the effect of intramolecular proton transfer on reaction rates.

| Carbonyl Reactant | Neighboring Group | Rate Constant (M⁻¹s⁻¹) at pH 7.4 | Proposed Transition State |

| Benzaldehyde | None | Low (requires hours to days) | Intermolecular catalysis |

| 2-Acetylpyridine | Pyridine-type imino | High (2-20 M⁻¹s⁻¹) | 6-membered ring |

| Quinoline-8-carbaldehyde | Quinoline nitrogen | High | 6-membered ring |

| Salicylaldehyde | Hydroxyl | Moderately fast | 6-membered ring |

| Data is illustrative based on findings from kinetic studies. nih.govljmu.ac.uk |

This strategy of engineering intramolecular proton transfer has proven highly effective, leading to reaction rates that are orders of magnitude faster than traditional methods, making it a powerful tool in the synthesis of this compound analogues for various applications. nih.gov

Coordination Chemistry and Metal Complexes of Benzhydrazone Ligands

Ligand Design Principles and Coordination Modes of Benzhydrazones

Benzhydrazones are synthesized through the condensation reaction of benzhydrazide with various aldehydes or ketones. gcnayanangal.com This modular synthesis allows for the facile introduction of different functional groups onto the aldehydic or ketonic precursor, enabling the tuning of the ligand's electronic and steric properties. This adaptability is a key principle in designing ligands for specific applications, influencing the stability, geometry, and reactivity of the resulting metal complexes. gcnayanangal.com

A crucial aspect of benzhydrazone chemistry is their existence in tautomeric forms: the amido form and the iminol form. In the solid state, they predominantly exist in the amido form, while the iminol form can be favored in solution and upon coordination to a metal ion. This tautomerism, coupled with the presence of the azomethine nitrogen and carbonyl/iminol oxygen, allows for several coordination modes.

The most common coordination mode is as a monoanionic bidentate ligand, chelating to a metal center through the azomethine nitrogen and the deprotonated iminolate oxygen, forming a stable five-membered ring. researchgate.netresearchgate.net However, depending on the substituents and reaction conditions, benzhydrazones can exhibit other coordination behaviors, including:

Neutral Bidentate: Coordination via the carbonyl oxygen and azomethine nitrogen without deprotonation. researchgate.net

Dianionic Tridentate: If the aldehyde or ketone precursor contains a phenolic group, the ligand can coordinate as a dianionic ONO donor after deprotonation of both the phenolic and iminol protons. d-nb.info

Bridging Ligands: The phenolate (B1203915) oxygen atom in some this compound derivatives can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes.

The stereochemistry of the azomethine (C=N) bond, which can exist in syn and anti configurations, also plays a role. While the syn form may be present in the free ligand, coordination to a metal ion often induces a transformation to the more stable anti geometry to facilitate chelation.

Structural Elucidation of this compound Metal Complexes

A comprehensive understanding of the structure of this compound metal complexes is achieved through a combination of analytical and spectroscopic techniques.

Single crystal X-ray diffraction (XRD) provides unambiguous proof of the molecular structure of this compound complexes in the solid state. This technique allows for the precise determination of bond lengths, bond angles, coordination geometry, and intermolecular interactions. For instance, XRD studies have confirmed the distorted square planar geometry of nickel(II) complexes where the this compound acts as an ONO pincer-type ligand. d-nb.info Similarly, the pseudo-octahedral geometry of various ruthenium(II) arene complexes with this compound ligands has been established through single-crystal XRD analysis, confirming the bidentate coordination via the azomethine nitrogen and the imidolate oxygen. rsc.orgdalalinstitute.comscirp.org In some cases, the crystal packing is stabilized by intermolecular interactions such as C-H···π and C-H···O hydrogen bonds. libretexts.org

Table 1: Selected Crystallographic Data for this compound Metal Complexes

| Complex | Crystal System | Space Group | Metal Geometry | Reference |

| [Ni(L)(PPh₃)] (HL = N'-(4-(dimethylamino)-2-hydroxybenzylidene)benzohydrazide) | Monoclinic | P2₁/n | Distorted Square Planar | d-nb.info |

| [Ru(L1)(CO)Cl(AsPh₃)₂] (HL1 = Thiophene-2-carboxaldehyde this compound) | Monoclinic | P2₁/c | Distorted Octahedral | researchgate.netresearchgate.net |

| [(η⁶-benzene)Ru(L)Cl] (L = Biphenyl (B1667301) this compound derivative) | Monoclinic | P2₁/c | Pseudo-octahedral | rsc.org |

| [Ni((Z)-N′-(4-methoxybenzylidene)benzohydrazide)₂] | Monoclinic | P2₁/n | Distorted Square Planar | libretexts.org |

Note: This table is illustrative and presents a selection of data from the cited literature.

While XRD provides solid-state structural information, spectroscopic methods are crucial for characterizing complexes in solution and corroborating solid-state data.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is instrumental in determining the coordination mode of the this compound ligand. A key indicator of chelation is the shift of the ν(C=N) (azomethine) and ν(C=O) (carbonyl) stretching vibrations to lower wavenumbers upon complexation. bendola.com The disappearance of the ν(N-H) band and the appearance of new bands at lower frequencies, attributable to ν(M-O) and ν(M-N) vibrations, further confirm the deprotonation and coordination of the ligand. bendola.commdpi.com

Multinuclear NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes. In ¹H NMR, the downfield shift of the azomethine proton signal upon complexation is indicative of coordination. bendola.com The disappearance of the N-H proton signal confirms deprotonation and chelation. wordpress.com For certain complexes, such as those of ruthenium(II), signals corresponding to the coordinated arene or other co-ligands are also observed. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of this compound complexes provide information about their geometry and electronic transitions. The spectra typically show intraligand transitions, which may be shifted upon complexation, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or Mn(II), EPR spectroscopy is a powerful tool for probing the metal ion's coordination environment. The EPR spectra of Cu(II) complexes can, for example, indicate an axial or distorted octahedral geometry. researchgate.net

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HR-MS) are used to confirm the molecular formula and composition of the complexes. rsc.orgscirp.org

Table 2: Key Spectroscopic Data for a Representative this compound Ligand and its Metal Complex

| Technique | Free Ligand (HL) | Metal Complex [M(L)n] | Interpretation | Reference |

| FT-IR (cm⁻¹) | ν(N-H) ~3200, ν(C=O) ~1660, ν(C=N) ~1615 | ν(N-H) absent, ν(C=O) shifted to ~1600, ν(C=N) shifted to ~1550, new ν(M-O) ~550, ν(M-N) ~420 | Deprotonation and coordination via iminolate oxygen and azomethine nitrogen. | bendola.com |

| ¹H NMR (ppm) | δ(N-H) ~11.0-12.0, δ(CH=N) ~8.5 | δ(N-H) absent, δ(CH=N) shifted downfield | Confirmation of deprotonation and coordination of the azomethine group. | bendola.comwordpress.com |

| UV-Vis (nm) | Intraligand bands | Shifted intraligand bands, new LMCT bands | Confirmation of complex formation and information on electronic structure. | mdpi.com |

Note: The values are approximate and generalized from the cited literature for illustrative purposes.

Thermal Analysis: Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal stability of the this compound complexes and to determine the presence of coordinated or lattice water molecules. Formation constants and thermal analysis have indicated that some metal complexes of this compound derivatives are stable up to 100°C. researchgate.net

Elemental Analysis: Elemental analysis for carbon, hydrogen, and nitrogen (CHN) is a fundamental technique used to verify the empirical formula of the synthesized ligands and their metal complexes, ensuring their purity and stoichiometry. researchgate.net

Advanced Spectroscopic Characterization Techniques (e.g., FT-IR, Multinuclear NMR, UV-Vis, EPR, Mass Spectrometry)

Chelation Behavior and Stability Constants of Metal-Benzhydrazone Complexes

This compound ligands, particularly when acting as bidentate or tridentate chelators, form significantly more stable complexes than their monodentate analogues. This enhanced stability is known as the chelate effect . The formation of a five- or six-membered chelate ring with the metal ion is thermodynamically more favorable than the coordination of separate monodentate ligands, primarily due to a positive entropy change.

The stability of these complexes in solution is quantified by their stability constants (or formation constants). These constants are equilibrium constants for the formation of the complex from the metal ion and the ligand. Potentiometric titration is a common method used to determine the proton-ligand and metal-ligand stability constants. researchgate.net

For a series of divalent transition metal complexes with a cinnamaldehyde-(2-hydroxy benzylidene)hydrazide ligand, the order of stability constants was found to follow the Irving-Williams series: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺. researchgate.net This trend is generally observed for high-spin octahedral complexes and is attributed to the combination of the ligand field stabilization energy and the decrease in ionic radii across the series. gcnayanangal.com The thermodynamic parameters derived from these studies often indicate that the complex formation is a spontaneous and thermodynamically favored process. researchgate.netd-nb.info

Table 3: Stability Data for Selected Metal Complexes with Hydrazone Ligands

| Metal Ion | Ligand Type | Log K₁ | Log K₂ | Method | Stability Order | Reference |

| Mn(II) | Cinnamaldehyde-(2-hydroxy benzylidene)hydrazide | - | - | Potentiometric | Mn(II) < Co(II) < Ni(II) < Cu(II) | researchgate.net |

| Co(II) | Cinnamaldehyde-(2-hydroxy benzylidene)hydrazide | - | - | Potentiometric | Mn(II) < Co(II) < Ni(II) < Cu(II) | researchgate.net |

| Ni(II) | Cinnamaldehyde-(2-hydroxy benzylidene)hydrazide | - | - | Potentiometric | Mn(II) < Co(II) < Ni(II) < Cu(II) | researchgate.net |

| Cu(II) | Cinnamaldehyde-(2-hydroxy benzylidene)hydrazide | - | - | Potentiometric | Mn(II) < Co(II) < Ni(II) < Cu(II) | researchgate.net |

Note: Specific log K values for these particular complexes were not detailed in the source, but the stability order was provided. The table illustrates the type of data obtained from such studies.

Exploration of Diverse Coordination Geometries and Oxidation States

The structural versatility of this compound ligands allows them to stabilize metal ions in various coordination geometries and oxidation states. gcnayanangal.com The final geometry is influenced by the nature of the metal ion, its oxidation state, the specific structure of the this compound ligand, and the presence of any co-ligands.

Common coordination geometries observed for this compound metal complexes include:

Octahedral: This is a very common geometry, especially for transition metals with a coordination number of six. Ruthenium(II) and other M(II) complexes frequently adopt a distorted octahedral or pseudo-octahedral geometry. researchgate.netresearchgate.net

Square Planar: This geometry is often found for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). Several Ni(II) complexes with tridentate ONO this compound ligands have been shown to possess a distorted square planar geometry. d-nb.infolibretexts.org

Tetrahedral: This geometry is typical for metal ions with d⁰, d⁵ (high spin), or d¹⁰ electronic configurations, such as Zn(II).

Square Pyramidal: Some five-coordinate complexes may adopt a square pyramidal geometry.

Higher Coordination Numbers: With larger metal ions, such as lanthanides, higher coordination numbers of seven, eight, or nine are possible.

This compound ligands have been shown to coordinate to metals in a range of oxidation states. While complexes with +2 metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) are very common, benzhydrazones can also stabilize metals in other oxidation states, such as Ru(II), Ru(III), V(V), and Re(V). gcnayanangal.comresearchgate.net The electronic properties of the ligand, which can be tuned through substituent effects, play a crucial role in stabilizing a particular oxidation state of the coordinated metal ion. gcnayanangal.com

Heterometallic and Polynuclear Architectures of this compound Complexes

The versatile coordination behavior of this compound ligands, stemming from their multiple donor sites and conformational flexibility, facilitates the construction of complex multinuclear coordination compounds. These ligands are adept at bridging multiple metal centers, leading to the formation of both homonuclear and heterometallic polynuclear architectures with diverse structural motifs and interesting magnetic or photoluminescent properties. The self-assembly process, guided by the ligand's structure, the choice of metal ions, and reaction conditions such as the solvent system, allows for precise control over the final nuclearity and topology of the resulting complex.

The ability of this compound derivatives to form discrete polynuclear clusters or extended coordination polymers is a subject of significant research interest. In these structures, the deprotonated enolic oxygen and the imine nitrogen are the primary coordination sites, with the carbonyl oxygen and other substituents on the benzoyl or aldehyde rings providing additional bridging capabilities. These bridging modes can lead to a variety of structures, from simple dinuclear complexes to more elaborate tetranuclear cubanes or higher nuclearity clusters.

A notable area of investigation is the synthesis of heterometallic complexes, particularly those combining 3d transition metals with 4f lanthanide ions. The distinct electronic and magnetic properties of these different metal ions, when brought into close proximity within a single molecule by a bridging this compound ligand, can lead to synergistic effects and novel magnetic phenomena.

Detailed research has elucidated the specific structural features of several heterometallic and polynuclear this compound complexes. For instance, the reaction of a hydroxybenzohydrazide ligand with both copper(II) and gadolinium(III) ions has been shown to produce a heterotetranuclear Cu₂Gd₂ complex. acs.org The synthesis of this air-stable complex is achieved by reacting 2-hydroxy-N′-[(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide with copper(II) acetate, followed by the addition of gadolinium(III) nitrate (B79036) in a basic methanolic solution. acs.org X-ray crystallographic analysis revealed that the resulting complex consists of two Cu-Gd pairs linked by a dihydroxo Gd-Gd bridge. Within each Cu-Gd pair, the metal ions are bridged by a nonsymmetric phenoxo-hydroxo bridge derived from the ligand. acs.org

The nuclearity of homonuclear complexes can often be controlled by the choice of solvent. For example, the reaction of manganese(II) chloride with 2-benzoylpyridyl-(2-picolyl)-hydrazone and thiocyanate (B1210189) anions yields complexes of different nuclearities depending on the solvent system used. units.it A mononuclear complex is formed in one solvent, while a dinuclear complex is obtained in another, and a tetranuclear complex is formed in a third, highlighting the crucial role of the reaction environment in the self-assembly process. units.it In the dinuclear manganese complex, two [Mn(HL)(SCN)] units are linked by two bridging thiocyanate ligands. units.it The tetranuclear manganese cluster is formed by four deprotonated ligands connecting four Mn(II) centers. units.it

Similarly, various copper(II) complexes with this compound-related ligands have been synthesized, exhibiting different nuclearities. rsc.org Dinuclear copper(II) complexes are formed with 2-oxybenzaldehyde benzhydrazonato and its methoxy-substituted derivatives. rsc.org In the presence of pyridine, these reactions yield dinuclear species, while a tetranuclear cubane-type cluster, [Cu₄(L³OMe)₄], was synthesized with a 3-methoxy-2-oxybenzaldehyde benzhydrazonato ligand. rsc.orgresearchgate.net Another study reported the synthesis of a dimeric copper(II) complex with a Schiff base derived from benzohydrazide (B10538), where two copper centers are present in a square pyramidal coordination geometry. rsc.org

The magnetic properties of these polynuclear systems are of particular interest. In the case of the Cu₂Gd₂ complex, magnetic susceptibility measurements indicated a weak antiferromagnetic interaction between the two gadolinium ions through the dihydroxo bridge. acs.org The interaction between the copper and gadolinium ions within each pair was found to be ferromagnetic, a common observation for phenoxo-bridged Cu(II)-Gd(III) systems. acs.org This demonstrates the potential of this compound ligands to mediate magnetic exchange interactions between different types of metal ions.

Table of Representative Heterometallic and Polynuclear this compound Complexes

| Complex Formula | Metal Ions | Ligand | Nuclearity | Structural Features | Ref |

| [Cu₂Gd₂(L)₂(μ-OH)₂(NO₃)₂(H₂O)₂] | Cu(II), Gd(III) | 2-hydroxy-N′-[(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide (H₃L) | 4 | Two Cu-Gd pairs linked by a dihydroxo Gd-Gd bridge; nonsymmetric phenoxo-hydroxo bridge within pairs. | acs.org |

| [Mn₂(HL)₂(SCN)₄] | Mn(II) | 2-benzoylpyridyl-(2-picolyl)-hydrazone (HL) | 2 | Two [Mn(HL)(SCN)] units linked by two bridging thiocyanate ligands. | units.it |

| [Mn₄(L)₄(SCN)₄] | Mn(II) | 2-benzoylpyridyl-(2-picolyl)-hydrazone (L)⁻ | 4 | Four deprotonated ligands connecting four Mn(II) centers. | units.it |

| [Cu₄(L³OMe)₄]·x(solvent) | Cu(II) | 3-methoxy-2-oxybenzaldehyde 4-hydroxybenzhydrazonato (L³OMe)²⁻ | 4 | Cubane-type tetranuclear cluster. | researchgate.net |

| [CuL(Benzhydrylamine)]₂ | Cu(II) | Schiff base from 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione and benzohydrazide (H₂L) | 2 | Dimeric structure with square pyramidal coordination for Cu(II). | rsc.org |

Theoretical and Computational Studies on Benzhydrazone Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. doi.orgscielo.org.co DFT calculations on benzhydrazone systems have provided valuable information on their geometry, stability, and reactivity.

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound derivatives, DFT methods, such as B3LYP with various basis sets like 6-31G(d,p), 6-311+G(2d,p), and 6-311++G(d,p), are commonly used to determine optimized bond lengths, bond angles, and dihedral angles. doi.orgresearchgate.net These calculations have been shown to be in good agreement with experimental data obtained from X-ray crystallography. doi.orgresearchgate.net

The electronic structure of this compound is characterized by the presence of a conjugated system involving the phenyl ring, the hydrazone moiety (-C=N-NH-C=O), and any substituents. This conjugation plays a crucial role in determining the molecule's electronic properties. DFT calculations can elucidate the distribution of electron density, identify regions of high and low electron density through Molecular Electrostatic Potential (MEP) maps, and calculate key electronic parameters. researchgate.netresearchgate.net

Table 1: Selected Calculated Electronic Properties of a Benzhydrazide Derivative

| Parameter | Value | Method |

| Total Energy | -1107.9012 a.u. | B3LYP/6-31G |

| Total Dipole Moment | 5.79 Debye | B3LYP/6-31G |

| Ionization Energy | 0.2446 a.u. | B3LYP/6-31G |

| Electron Affinity | -0.01387 a.u. | B3LYP/6-31G |

| Chemical Potential | 0.1292 a.u. | B3LYP/6-31G** |

| Data sourced from a study on 4-ethoxy-N-(4-ethoxy-2-hydoxybenzylidene)benzohydrazide. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a powerful concept within computational chemistry that explains the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests a more reactive molecule, prone to intramolecular charge transfer. researchgate.netaphrc.org

For this compound derivatives, DFT calculations of HOMO and LUMO energies and their spatial distribution provide insights into potential reaction sites. researchgate.netresearchgate.net For instance, the analysis of FMOs can help predict where electrophilic or nucleophilic attacks are most likely to occur. researchgate.net In some benzohydrazide (B10538) derivatives, low HOMO-LUMO energy gaps, such as 3.53 eV, have been calculated, indicating potential for enhanced nonlinear optical (NLO) activity due to facilitated intramolecular charge transfer. aphrc.org

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the crystal packing and supramolecular architecture of this compound derivatives. uzh.chrsc.org NCI analysis, often performed using tools like Hirshfeld surface analysis and Reduced Density Gradient (RDG) plots, allows for the visualization and quantification of these weak interactions. uzh.chscielo.org.mx

Studies on compounds like (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide have revealed a complex network of NCIs, including N-H···O, C-H···O, C-H···N, and even chalcogen bonds, which collectively stabilize the crystal structure. uzh.ch Energy framework calculations can further elucidate the nature and strength of these interactions, indicating that in many cases, dispersion forces are the dominant contributors to the stability of the supramolecular assembly. rsc.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Molecular Dynamics Simulations for Conformational and Solution Behavior

While DFT calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound systems in different environments, such as in solution. nih.govias.ac.in MD simulations track the movement of atoms and molecules over time, providing insights into conformational changes, solvent effects, and the stability of molecular complexes. nih.govresearchgate.net

For instance, MD simulations of N'-(adamantan-2-ylidene)benzohydrazide in solution have identified the existence of multiple stable conformers, including both cis and trans isomers. ias.ac.inresearchgate.net These simulations, coupled with quantum chemical calculations, are essential for interpreting experimental data, such as UV-Vis absorption spectra, which may be influenced by the presence of different conformers in solution. ias.ac.in

In Silico Mechanistic Insights into Chemical Reactions and Transformations

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving benzhydrazones. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. rsc.org

For example, DFT calculations have been employed to investigate the synthesis of hydrazones from the reaction of isoniazid (B1672263) and isophthalaldehyde. rsc.org These studies have explored the energy profiles of different reaction pathways, revealing the catalytic effect of solvents like water in lowering the energy barrier of the rate-limiting step. rsc.org Similarly, computational studies have shed light on the thermodynamics of free radical scavenging mechanisms of hydrazone antioxidants, investigating processes like hydrogen atom transfer (HAT) and single-electron transfer (SET). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (excluding in vivo efficacy)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. tandfonline.comacs.orgchalcogen.ro These models are built using a set of molecular descriptors, which are numerical representations of various aspects of a molecule's structure.

For this compound derivatives, QSAR studies have been conducted to model their activity as, for example, α-amylase inhibitors. tandfonline.com These models use descriptors derived from the molecular structure (e.g., topological indices, electronic properties) to predict the inhibitory activity. tandfonline.comresearchgate.net A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. tandfonline.comrsc.org Similarly, QSPR models can predict various physicochemical properties of benzhydrazones. uoradea.ro

Table 2: Example of a 3D-QSAR Model for Antimicrobial Activity of p-Hydroxy Benzohydrazide Derivatives

| Statistical Parameter | Value |

| R² (Correlation Coefficient) | 0.98 |

| Q² (Cross-validated R²) | Not Specified |

| Predictive R² | 0.80 |

| This model was developed for a series of p-hydroxy benzohydrazide derivatives against E. coli. chalcogen.roderpharmachemica.com |

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Theoretical and computational chemistry offers powerful tools for the prediction and analysis of the non-linear optical (NLO) properties of this compound systems. These studies are crucial for identifying promising candidates for applications in optoelectronics, such as optical switches and limiters. Density Functional Theory (DFT) is a widely used method for these investigations, allowing for the calculation of key NLO parameters.

Research has shown that this compound derivatives can exhibit significant NLO properties. aphrc.org DFT calculations, often employing hybrid functionals like B3LYP and CAM-B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are used to determine the electric dipole moment (μ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β). worldscientific.comtandfonline.com The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential for second-order NLO applications.

Studies on various hydrazine (B178648) and benzhydrazide derivatives have reported first-order hyperpolarizabilities in a significant range, from 1.5 × 10⁻³⁰ to 30.2 × 10⁻³⁰ esu, indicating their potential as NLO materials. aphrc.orgworldscientific.com The NLO activity in these compounds is often linked to intramolecular charge transfer, which is facilitated by a low Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. aphrc.orgworldscientific.com For instance, a low energy gap of 3.53 eV has been shown to enhance NLO activity through intramolecular charge transfer. aphrc.orgworldscientific.com

The substitution pattern on the this compound scaffold plays a crucial role in tuning the NLO response. For example, in one study, the first-order hyperpolarizability of (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide was found to be six times greater than that of the standard reference material, urea. researchgate.net Another investigation of (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide monohydrate (CBFBH) also highlighted its potential for NLO applications through quantum chemical computations. tandfonline.com The Z-scan technique is an experimental method used to measure third-order nonlinear optical properties, and such studies on hydrazone derivatives have determined the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order susceptibility (χ⁽³⁾). researchgate.net

Computational analyses have also revealed that metal complexes of this compound derivatives can exhibit enhanced NLO properties. For one such series of complexes, the calculated β parameter for the ligand was 14 times higher than that of urea, while its metal complexes showed β values that were 10 to 33 times higher. mdpi.com The charge transfer characteristics identified through Natural Bond Orbital (NBO) analysis are considered significant indicators of potential NLO features. acs.org

| Compound | Method/Basis Set | First-Order Hyperpolarizability (β) (esu) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Hydrazine and Benzhydrazide Derivatives | B3LYP/6-31G(d,p) & CAM-B3LYP/6-31G(d,p) | 1.5 × 10⁻³⁰ to 30.2 × 10⁻³⁰ | 3.53 | aphrc.orgworldscientific.com |

| (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide | DFT/B3LYP/6-311++G(d,p) | 6 times that of urea | 4.1511 | researchgate.net |

| (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide monohydrate (CBFBH) | DFT/B3LYP/6-311G(d,p) | Significant NLO properties reported | Not Specified | tandfonline.com |

| H₂L Ligand (a this compound derivative) | B3LYP/GENECP | 14 times that of urea | Not Specified | mdpi.com |

| Pd(II), Ag(I), and Cu(II) complexes of H₂L | B3LYP/GENECP | 10 to 33 times that of urea | Not Specified | mdpi.com |

Computational Studies on Intermolecular Interactions and Hydrogen Bonding Networks

Computational methods are indispensable for elucidating the complex network of intermolecular interactions and hydrogen bonds that govern the supramolecular architecture of this compound derivatives in the solid state. These interactions are fundamental to understanding crystal packing, stability, and, in some cases, the physical properties of the materials.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. bohrium.comsci-hub.ruresearchgate.net This method allows for the decomposition of the crystal packing into contributions from different types of contacts, such as H···H, C···H/H···C, and O···H/H···O interactions. sci-hub.ruresearchgate.net For instance, in (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide monohydrate, H···H (45.7%) and H···C/C···H (20.2%) contacts were found to be the most significant contributors to the crystal packing. researchgate.net

Hydrogen bonds, particularly N-H···O and C-H···O, are frequently observed and play a crucial role in stabilizing the crystal structures of benzhydrazones. sci-hub.rumdpi.comuzh.ch In the crystal of (E)-N′-(3,4-dimethoxybenzylidene)-4-fluorobenzohydrazide, intermolecular hydrogen bonds are key to its stabilization. bohrium.com Similarly, in other benzohydrazide derivatives, molecules are linked through N-H···O and C-H···O hydrogen bonds, forming chains and contributing to the formation of a 3D supramolecular network. sci-hub.ru The presence and strength of these hydrogen bonds can be further investigated using topological analyses like the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.comuzh.ch QTAIM can quantify the strength and nature of various interactions, confirming, for example, that N-H···O interactions can be the strongest among several types of intermolecular forces present. mdpi.com

| Compound/System | Primary Interactions Identified | Computational Method(s) | Key Findings | Reference |

|---|---|---|---|---|

| (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide monohydrate | H···H, C···H/H···C, O-H···O, N-H···O, C-H···O | Hirshfeld Surface Analysis | H···H (45.7%) and H···C (20.2%) contacts are dominant. Hydrogen bonds form a layer structure. | researchgate.net |

| N-acylhydrazone derivatives | N-H···O, N-H···N, π···π stacking | Lattice Energy Calculations | Association is dominated by strong N-H···O/N hydrogen bonds. π···π stacking also contributes significantly to cohesive energy. | acs.org |

| 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides | N-H···S, N-H···O, C-H···S, C-H···O, C-H···π | DFT, QTAIM, CLP-PIXEL | N-H···O interaction was found to be the strongest. Dimers are predominantly electrostatic in nature. | mdpi.com |

| (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | N-H···O, N-H···N, C-H···N/O/S/π, Chalcogen bond | Hirshfeld Surface, PIXEL, QTAIM | Identified a range of noncovalent interactions, including a σ-hole chalcogen bond, coexisting with other interactions. | uzh.ch |

| Benzohydrazide/benzoic acid derivatives | N-H···O, C-H···O, O-H···O, C-H···π | Hirshfeld Surface Analysis, DFT | H···H, C···H/H···C, and O···H/H···O interactions provide the most important contributions to crystal packing. | sci-hub.ru |

Catalytic Applications of Benzhydrazone Derived Systems

Homogeneous Catalysis Utilizing Benzhydrazone Metal Complexes

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity under mild reaction conditions. This compound metal complexes have proven to be particularly effective in this domain, catalyzing a range of important chemical reactions.

Transfer hydrogenation is a crucial method for the reduction of carbonyl compounds to alcohols, utilizing readily available hydrogen donors like 2-propanol. Ruthenium(II) complexes featuring this compound ligands have emerged as highly efficient catalysts for this transformation. For instance, neutral half-sandwich η⁶-p-cymene ruthenium(II) complexes with acetophenone (B1666503) benzoylhydrazone ligands have shown excellent catalytic activity for the transfer hydrogenation of a broad spectrum of aromatic, cyclic, and aliphatic ketones. Current time information in Bangalore, IN. With a low catalyst loading of just 0.1 mol% in the presence of a base, these reactions can achieve conversions of up to 100%. Current time information in Bangalore, IN. The catalytic efficiency is influenced by factors such as the choice of base, temperature, and the specific substituents on the this compound ligand. Current time information in Bangalore, IN. Iron complexes, offering a more earth-abundant and cost-effective alternative, have also been explored. While some iron(II) complexes have shown catalytic activity in the transfer hydrogenation of acetophenone without the need for a base, their performance can be influenced by the specific ligand architecture. mdpi.com

Table 1: this compound-Metal Complex Catalyzed Transfer Hydrogenation of Ketones This table is interactive. Users can sort and filter the data.

| Catalyst Precursor | Substrate | Hydrogen Donor | Base | Temp (°C) | Yield (%) | Ref |

| [Ru(η⁶-p-cymene)Cl(L¹)] | Acetophenone | 2-Propanol | KOH | 82 | 98 | Current time information in Bangalore, IN. |

| [Ru(η⁶-p-cymene)Cl(L²)] | 4-Chloroacetophenone | 2-Propanol | KOH | 82 | 99 | Current time information in Bangalore, IN. |

| [Ru(η⁶-p-cymene)Cl(L¹)] | Cyclohexanone | 2-Propanol | KOH | 82 | 95 | Current time information in Bangalore, IN. |

| [Ru(η⁶-p-cymene)Cl(L³)] | Benzophenone | 2-Propanol | KOH | 82 | 97 | Current time information in Bangalore, IN. |

| [Fe(CO)(Br)(PNNP)][BPh₄] | Acetophenone | 2-Propanol | None | RT | Moderate | mdpi.com |

| L¹, L², L³ represent different substituted acetophenone benzoylhydrazone ligands. |

This compound-derived metal complexes also exhibit significant prowess in catalyzing oxidative reactions. A notable example is the selective oxidative cleavage of olefins to aldehydes, a valuable alternative to traditional ozonolysis. Air-stable cyclometalated ruthenium(II) complexes derived from p-substituted acetophenone benzhydrazide ligands are highly active catalysts for this transformation. researchgate.netrsc.org In the presence of sodium periodate (B1199274) (NaIO₄) as an oxidant, these catalysts can convert a wide range of alkenes into their corresponding aldehydes with high conversions and yields, often within 30 minutes at room temperature with a catalyst loading of only 0.5 mol%. researchgate.netrsc.org

Furthermore, transition metal complexes with this compound-related ligands have been utilized for the oxidation of anilines. For example, various M(II) complexes (where M = Zn, Cu, Co, Ni, Mn) derived from 2-fluoro-N'-((2-hydroxyphenyl)methylene)benzohydrazide catalyze the oxidation of aniline (B41778) to azobenzene (B91143) using hydrogen peroxide as the oxidant. researchgate.net The catalytic activity is dependent on the metal center, with some complexes achieving yields as high as 91.4%. researchgate.net The electronic nature of substituents on the aniline substrate also plays a role in the reaction efficiency. mdpi.com

Table 2: Oxidative Transformations Catalyzed by this compound-Metal Complexes This table is interactive. Users can sort and filter the data.

| Catalyst Precursor | Substrate | Oxidant | Product | Yield (%) | Ref |

| Cyclometalated Ru(II)-benzhydrazone | Styrene | NaIO₄ | Benzaldehyde (B42025) | 98 | researchgate.netrsc.org |

| Cyclometalated Ru(II)-benzhydrazone | 1-Octene | NaIO₄ | Heptanal | 95 | researchgate.netrsc.org |

| Cyclometalated Ru(II)-benzhydrazone | 4-Chlorostyrene | NaIO₄ | 4-Chlorobenzaldehyde | 97 | researchgate.netrsc.org |

| [Cu(L)₂(NO₃)]NO₃ | Aniline | H₂O₂ | Azobenzene | 91.4 | researchgate.net |

| [Ni(L)₂(NO₃)]NO₃·H₂O | Aniline | H₂O₂ | Azobenzene | 75.2 | researchgate.net |

| L represents 2-fluoro-N'-((2-hydroxyphenyl)methylene)benzohydrazide. |

The formation of carbon-heteroatom (C-X) bonds is fundamental in organic synthesis. This compound complexes have been instrumental in developing novel catalytic routes for these reactions, particularly through C-H bond activation strategies. A dinuclear palladium(II) complex derived from a this compound ligand has been successfully employed for the synthesis of phenanthridinones. mdpi.compreprints.orgacs.org This transformation proceeds via a tandem C-H/N-H activation of N-methyl arylamide, coupling it with an arylboronic acid. mdpi.compreprints.orgnii.ac.jp The reaction demonstrates broad substrate scope, affording a variety of phenanthridinone derivatives in good to excellent yields (79-96%) under relatively mild, oxidant-free conditions with a 1 mol% catalyst loading. mdpi.comnii.ac.jp The use of a directing group within the substrate guides the palladium catalyst to selectively activate a specific C-H bond, showcasing the precision achievable with these catalytic systems. hhu.de

This compound-derived catalysts are also effective in promoting tandem or cascade reactions, where multiple bond-forming events occur in a single pot, and in multi-component reactions (MCRs), which offer high atom and step economy. The aforementioned synthesis of phenanthridinone is a prime example of a tandem process involving C-C and C-N bond formation through dual C-H/N-H activation. mdpi.combeilstein-journals.org

In the realm of MCRs, this compound-related structures are key intermediates in the synthesis of various heterocyclic compounds. For example, the synthesis of highly substituted pyrazoles can be achieved through one-pot, multi-component reactions involving hydrazines (which are precursors to hydrazones), aldehydes, and other building blocks. researchgate.netmdpi.comacs.org While the catalyst is not always a pre-formed this compound complex, the in-situ formation of hydrazone intermediates is a critical step in the catalytic cycle. These reactions, often catalyzed by Lewis acids or transition metals, allow for the rapid assembly of complex molecular architectures from simple starting materials. researchgate.netdntb.gov.ua

Carbon-Heteroatom Bond Formation Reactions (e.g., C-H/N-H Activation)

Heterogeneous Catalysis Incorporating this compound Frameworks

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers have focused on immobilizing this compound-based catalysts onto solid supports. This approach combines the high activity of molecular catalysts with the practical advantages of heterogeneous catalysis.

Silica (B1680970) gel is a common support for immobilizing metal complexes. hhu.deresearchgate.net For instance, a manganese(II) complex containing a benzhydrazide-related Schiff base ligand has been covalently anchored to a silica gel surface. beilstein-journals.orgresearchgate.netresearchgate.net This heterogeneous catalyst proved to be highly active and selective for the epoxidation of various alkenes, including both cyclic and linear olefins, using aqueous hydrogen peroxide as a green oxidant. beilstein-journals.orgresearchgate.net The catalyst can be easily recovered by simple filtration and reused multiple times without a significant drop in its catalytic performance. researchgate.net

Metal-Organic Frameworks (MOFs) represent another advanced platform for heterogeneous catalysis. rsc.orgroutledge.comresearchgate.net By incorporating this compound or related hydrazone functionalities into the organic linkers used to construct the MOF, it is possible to create highly porous materials with well-defined, accessible catalytic sites. acs.org These MOF-based catalysts have shown promise in reactions such as the Henry reaction, where the basic sites within the framework, sometimes derived from hydrazone-like structures, facilitate the C-C bond formation. acs.org The porous nature and high surface area of MOFs can enhance catalytic activity compared to their homogeneous counterparts. mdpi.com

Table 3: Heterogeneous Catalysis with this compound-Derived Systems This table is interactive. Users can sort and filter the data.

| Catalyst System | Reaction | Substrate | Product | Selectivity (%) | Reusability | Ref |

| Silica-immobilized Mn(II)-hydrazide | Epoxidation | cis-Cyclooctene | cis-Cyclooctene oxide | >99 | Yes (multiple cycles) | beilstein-journals.orgresearchgate.net |

| Silica-immobilized Mn(II)-hydrazide | Epoxidation | 1-Octene | 1,2-Epoxyoctane | 92 | Yes | beilstein-journals.orgresearchgate.net |

| Silica-immobilized Mn(II)-hydrazide | Epoxidation | Styrene | Styrene oxide | 87 | Yes | beilstein-journals.orgresearchgate.net |

| Zn(II)-MOF with azine groups | Henry Reaction | Benzaldehyde | 2-Nitro-1-phenylethanol | High | Yes (3 cycles) | acs.org |

Mechanistic Pathways of this compound-Mediated Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is essential for catalyst optimization and the development of new transformations. For this compound-mediated catalysis, several mechanistic aspects have been elucidated.

In the transfer hydrogenation of ketones catalyzed by ruthenium-benzhydrazone complexes, a metal-ligand bifunctional mechanism is often proposed. organic-chemistry.org This pathway involves the concerted transfer of a hydride from the metal center and a proton from the coordinated ligand (specifically the N-H proton of the hydrazone moiety) to the carbonyl substrate via a six-membered cyclic transition state. organic-chemistry.org The catalytic cycle is initiated by the reaction of the precatalyst with a base to form an active ruthenium-amido species, which then abstracts a proton and hydride from the hydrogen donor (e.g., 2-propanol) to generate the active ruthenium-hydride catalyst. organic-chemistry.org

For the oxidative cleavage of olefins by cycloruthenated this compound complexes, the proposed mechanism involves the initial oxidation of the Ru(II) catalyst by NaIO₄ to a high-valent Ru(VI)-dioxo species. researchgate.net This powerful oxidant then reacts with the olefin via a [3+2] cycloaddition to form a ruthenate-diester intermediate. Subsequent fragmentation of this intermediate releases the two aldehyde products and regenerates a lower-valent ruthenium species, which re-enters the catalytic cycle.

In the palladium-catalyzed synthesis of phenanthridinone, the mechanism is believed to proceed via an ortho-arylation pathway. mdpi.comnii.ac.jp The N-methyl arylamide coordinates to the Pd(II) center, followed by a directed C-H bond activation at the ortho position of the benzamide (B126) ring. Concurrently, the N-H bond is activated. Subsequent steps involving the arylboronic acid and reductive elimination lead to the formation of the C-C and C-N bonds, yielding the final phenanthridinone product and regenerating the active palladium catalyst. mdpi.com

Catalyst Design, Efficiency, Selectivity, and Recyclability Investigations

The development of catalysts derived from this compound ligands is an area of significant research, focusing on creating systems that are not only effective but also selective and reusable. The versatility of the this compound framework allows for systematic modifications, enabling the fine-tuning of catalytic properties for specific chemical transformations.

Catalyst Design

The rational design of this compound-based catalysts hinges on the strategic manipulation of both the organic ligand and the coordinated metal center. The this compound structure typically acts as a multidentate ligand, coordinating with metal ions through its oxygen and nitrogen donor atoms. researchgate.net

Metal Center Variation: A wide range of transition metals have been incorporated into this compound frameworks to create active catalysts. Manganese(II) complexes have been designed for alkene oxidation, drawing parallels to the catalytic activity of similar salen-type complexes. hhu.de Ruthenium(II) has been a popular choice for creating complexes for various C-C and C-N coupling reactions and transfer hydrogenation. acs.org The geometry of these complexes, often a distorted octahedron for Ru(II) systems, is a key determinant of their catalytic behavior. acs.org Other metals, including copper(II) and zinc(II), have also been used to synthesize catalytically active complexes. mdpi.comresearchgate.net

Heterogenization and Supramolecular Design: To address the common challenge of separating and recycling homogeneous catalysts, researchers have focused on immobilizing this compound complexes on solid supports. beilstein-journals.org Strategies include anchoring them to magnetic nanoparticles (e.g., Fe₃O₄), polymers, or incorporating them into metal-organic frameworks (MOFs). doi.orgchemmethod.combcrec.id This approach facilitates easy catalyst recovery, often with a simple magnet, and enhances stability. chemmethod.com

A novel approach involves the design of metal-free catalysts. Benzohydrazide-based molecules have been shown to self-assemble into supramolecular fibers that exhibit oxidase-like activity. nih.gov These "suprazymes" can be tailored through structural modulation and activated by light, offering a sustainable alternative to metal-based catalysts. nih.gov

Catalyst Efficiency

The efficiency of this compound-derived catalysts is evaluated by metrics such as product yield, substrate conversion, and reaction time under specific conditions.

Manganese(II) complexes with tridentate hydrazone Schiff base ligands have shown considerable activity in the catalytic oxidation of alkenes. hhu.de In the oxidation of aniline, a series of transition metal complexes with a Schiff base ligand derived from 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide (B10538) were tested. mdpi.com While all complexes showed perfect selectivity, their efficiency varied, with one copper complex achieving the highest activity, producing a 91% yield of azobenzene. mdpi.com

Heterogenized systems have also demonstrated high efficiency. A magnetic metal-organic framework, Fe₃O₄@n-Pr-NH₂@Zn₃(BTC)₂, proved to be an excellent catalyst for synthesizing dihydropyrimidine (B8664642) derivatives, achieving high yields in refluxing ethanol (B145695). chemmethod.com Similarly, ruthenium(II) complexes have been effectively used as catalysts in the transfer hydrogenation of ketones.

The table below summarizes the efficiency of various this compound-derived catalytic systems in different reactions.

| Catalyst / Ligand System | Reaction Type | Product Yield | Reference |

| Mn(II) complexes with tridentate hydrazone Schiff bases | Alkene Oxidation | Varies with substrate | hhu.de |

| Cu(II)-benzhydrazone complex | Aniline Oxidation | 91% | mdpi.com |

| Fe₃O₄@n-Pr-NH₂@Zn₃(BTC)₂ | Dihydropyrimidine Synthesis | 92% (for benzaldehyde derivative) | chemmethod.com |

| Ruthenium(II) this compound complex | Transfer Hydrogenation of Ketones | High yields reported | |

| Hydrazone-derived Cu(II) coordination polymer | Benzyl (B1604629) Alcohol Oxidation | High conversion reported | researchgate.net |

Catalyst Selectivity

Selectivity is a critical measure of a catalyst's performance, indicating its ability to produce a desired product while minimizing byproducts. This compound-based catalysts have shown remarkable selectivity in several transformations.

In the oxidation of aniline, transition metal complexes of a 2-fluoro-benzohydrazide derivative exhibited 100% selectivity, producing only azobenzene. mdpi.com The study also noted that the catalyst's activity was influenced by the electronic nature of substituents on the aniline substrate; electron-withdrawing groups generally led to higher product yields, demonstrating substrate selectivity. mdpi.com

High selectivity has also been observed in oxidation reactions using other metals. A copper(II) coordination polymer derived from a hydrazone ligand was found to be a selective catalyst for the liquid-phase oxidation of benzyl alcohol to benzaldehyde. researchgate.net In the epoxidation of cyclohexene (B86901) using a supported copper/nickel catalyst system, selectivity for the epoxide product reached 100%. researchgate.net This high degree of control is a significant advantage for practical applications in fine chemical synthesis.

Recyclability Investigations

A major focus in modern catalyst design is the ability to recover and reuse the catalyst over multiple cycles without a significant loss of performance. This is crucial for developing sustainable and cost-effective chemical processes. catalysis.blog

Heterogeneous catalysts featuring this compound derivatives have shown excellent recyclability.

A magnetic nanocatalyst, SnFe₂O₄, used for producing arylbenzimidazoles, was effectively recovered and reused for up to five cycles. doi.org

Another magnetic system, Fe₃O₄@SiO₂/collagen, was reused for up to four runs in the synthesis of benzimidazoles with no remarkable loss of activity. doi.org

The Fe₃O₄@n-Pr-NH₂@Zn₃(BTC)₂ magnetic MOF catalyst could be easily recovered using an external magnet and was reused for at least five cycles without a significant drop in its high efficiency. chemmethod.com

A biocatalyst immobilized on magnetic nanoparticles (SCMNPs@PC/VB1-Zn) could be recycled more than six times. bcrec.id

Metal-free systems also show promise in this area. A supramolecular oxidase mimic self-assembled from benzohydrazide molecules was noted for its robust stability and recyclability under harsh conditions. nih.gov The ability to easily separate and reuse these catalysts makes them highly attractive for industrial applications. researchgate.net

The table below provides data on the recyclability of selected this compound-related catalysts.

| Catalyst System | Number of Cycles | Outcome | Reference |

| SnFe₂O₄ nanoparticles | 5 | Effective recovery and reuse | doi.org |

| Fe₃O₄@SiO₂/collagen | 4 | No remarkable loss of activity | doi.org |

| Fe₃O₄@n-Pr-NH₂@Zn₃(BTC)₂ | 5 | No significant reduction in activity | chemmethod.com |

| SCMNPs@PC/VB1-Zn | >6 | No dramatic reduction in performance | bcrec.id |

| Polyethylene glycol-supported catalyst 8 | 6 | Maintained 96% yield and 95% ee | nih.gov |

Supramolecular Chemistry and Self Assembly of Benzhydrazone Derivatives

Directed Self-Assembly Mechanisms through Hydrogen Bonding and π-Stacking

The self-assembly of benzhydrazone derivatives is primarily governed by a combination of directional hydrogen bonding and non-directional π-π stacking interactions. The hydrazone moiety (-CO-NH-N=CH-) provides key hydrogen bond donor (N-H) and acceptor (C=O and N) sites, facilitating the formation of well-defined intermolecular connections. These interactions are crucial in guiding the molecules to arrange themselves into ordered assemblies. nih.govresearchgate.netacs.orgmdpi.com

For instance, the formation of gels by some benzhydrazide derivatives is driven by intermolecular hydrogen bonding, complemented by π-π stacking and hydrophobic interactions. nih.gov Spectroscopic studies have confirmed that the gelation process is a result of this cooperative interplay of non-covalent forces. nih.gov The amide unit within the this compound structure can participate in creating synthons through N-H···O and C-H···O interactions. acs.org

Engineering of Supramolecular Architectures (e.g., Nanotubes, Vesicles, Polymeric Chains)

The directed self-assembly of this compound derivatives has been harnessed to engineer a variety of supramolecular architectures with distinct morphologies and functions. These include one-dimensional nanotubes, spherical vesicles, and extended polymeric chains.

The formation of these diverse structures is often influenced by external stimuli, such as the solvent composition. For example, a study on an azobenzene (B91143) derivative containing a hydrazide group demonstrated a water-regulated transformation of self-assembled structures from spherical particles to lamellar structures and back to spherical, by varying the solvent ratio of n-propanol and water. nih.gov

Nanotubes: Benzhydrazide-based molecules have been shown to self-assemble into supramolecular nanochannels. researchgate.netresearchgate.net These tubular structures can be formed through the stacking of cyclic peptide-polymer conjugates, where hydrogen bonding drives the formation of the nanotube core. nih.gov The integration of single-walled carbon nanotubes (SWCNTs) into supramolecular assemblies is another area of active research, where non-covalent interactions facilitate the binding of molecules to the nanotube surface. nih.govsemanticscholar.org

Vesicles: While specific examples of this compound-based vesicles are less commonly detailed in the provided context, the principles of self-assembly in aqueous environments, driven by hydrophobic and hydrophilic interactions, suggest their potential formation. The amphiphilic nature that can be designed into this compound derivatives would be a key factor in the spontaneous formation of these closed, bilayer structures.

Polymeric Chains: The directional nature of hydrogen bonding in this compound derivatives can lead to the formation of one-dimensional polymeric chains in the solid state. These chains are often further organized into higher-order structures through weaker interactions like π-π stacking. The synthesis of porphyrin polymers that self-assemble on surfaces further illustrates the formation of extended polymeric architectures. semanticscholar.org

Host-Guest Interactions within this compound-Based Supramolecular Frameworks

Supramolecular frameworks constructed from this compound derivatives can possess cavities and pores capable of encapsulating smaller "guest" molecules. This "host-guest" chemistry is a cornerstone of supramolecular science and relies on molecular recognition, where the host framework selectively binds to specific guests. nih.govwikipedia.org

The binding forces in these host-guest systems are non-covalent and include hydrogen bonding, van der Waals forces, and π-π stacking interactions. taylorfrancis.com The design of the this compound-based host allows for the creation of customized cavities with specific sizes, shapes, and chemical environments, enabling selective guest binding. taylorfrancis.com

Metal-organic frameworks (MOFs), which can be constructed using this compound-type ligands, are a prime example of materials with rich host-guest chemistry. taylorfrancis.comfrontiersin.org The porous nature of these frameworks allows for the inclusion of various guest molecules, leading to applications in areas such as separation and catalysis. The immobilization of guests within the host is typically achieved through weak and dynamic forces, allowing for reversible binding. taylorfrancis.com In some cases, the guest molecule can even template the formation of the host network, a phenomenon known as an "induced-fit" mechanism. mdpi.com

Crystal Engineering Principles and Controlled Crystallization

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. researchgate.net In the context of this compound derivatives, crystal engineering principles are employed to control the crystallization process and, consequently, the final solid-state architecture.

The predictability of hydrogen bonding patterns and π-π stacking interactions is fundamental to this control. researchgate.netresearchgate.net By strategically modifying the chemical structure of the this compound molecule, for instance, by introducing different substituent groups, it is possible to influence the intermolecular interactions and direct the formation of specific crystal packing arrangements. researchgate.net

Single-crystal X-ray diffraction is a powerful technique used to elucidate the precise three-dimensional arrangement of molecules in the crystalline state, providing valuable insights into the non-covalent interactions that govern the crystal packing. researchgate.netnih.govmdpi.comacs.orgresearchgate.net This detailed structural information is crucial for understanding and refining the principles of crystal engineering for this class of compounds. The study of different polymorphs (different crystal structures of the same compound) and solvates (crystals containing solvent molecules) also contributes to a deeper understanding of the factors controlling crystallization. researchgate.net

Design and Functionality of Artificial Ion Channels

A particularly exciting application of the self-assembly of this compound derivatives is in the design and creation of artificial ion channels. google.nl These synthetic structures mimic the function of natural protein channels by forming pores in lipid bilayer membranes that can facilitate the transport of ions. researchgate.netchinesechemsoc.org

One notable example is a benzoylbenzohydrazide that self-assembles into a supramolecular nanochannel. researchgate.netresearchgate.netnih.gov This nanochannel is capable of selectively and efficiently transporting chloride ions across cell membranes. researchgate.netresearchgate.netnih.gov The design of such channels often involves creating a structure with a hydrophilic interior, conducive to ion passage, and a hydrophobic exterior that is compatible with the lipid membrane.

The functionality of these artificial ion channels can be modulated by altering the structure of the constituent this compound molecules. For instance, the rigidity of the channel can be adjusted to control its conductance states. chinesechemsoc.org This ability to fine-tune the properties of artificial ion channels opens up possibilities for their use in various biomedical applications, such as inducing apoptosis in cancer cells by disrupting their ion homeostasis. researchgate.netresearchgate.netnih.gov

Investigations into Biological Interactions and Mechanistic Chemical Biology of Benzhydrazone Systems in Vitro and in Silico Focus

Molecular Mechanisms of Cellular Interactions (In Vitro Cellular Models)

DNA Binding and Cleavage Studies

The interaction of benzhydrazone derivatives with DNA is a critical area of investigation, particularly for their potential as anticancer agents. Studies have shown that metal complexes of benzhydrazones can interact with DNA through various modes, including intercalation and groove binding. nih.govrsc.orgresearchgate.net

Divalent transition metal complexes of hydrazones, such as those involving copper(II), cobalt(II), and nickel(II), have demonstrated an intercalative mode of binding to DNA. nih.gov This mode of interaction involves the insertion of the planar aromatic rings of the this compound ligand between the base pairs of the DNA double helix. Such intercalation can lead to conformational changes in the DNA structure, potentially disrupting DNA replication and transcription processes. nih.govresearchgate.net The binding constants (K_b) for these interactions are often in the range of 10^4 M-1 to 10^6 M-1, indicating a strong affinity for DNA. rsc.orgresearchgate.net

Furthermore, some this compound complexes exhibit DNA cleavage activity. nih.govresearchgate.net These complexes can cleave supercoiled plasmid DNA, such as pUC19 and pBR322, into nicked or linear forms. nih.govresearchgate.net The cleavage mechanism can be hydrolytic, where the complex facilitates the breaking of the phosphodiester backbone of DNA. researchgate.net The efficiency of DNA cleavage is often dependent on the metal center, with copper complexes frequently showing enhanced activity. nih.gov

In silico molecular docking studies have complemented these experimental findings by predicting the preferred binding modes and interactions of this compound derivatives with DNA. rsc.orgresearchgate.net These studies often show that the complexes can bind to the minor groove of the DNA duplex, stabilized by hydrogen bonding and other non-covalent interactions. rsc.org

Table 1: DNA Interaction Parameters of Selected this compound Complexes

| Complex | DNA Type | Binding Mode | Binding Constant (K_b) (M⁻¹) | Cleavage Activity | Reference |

|---|---|---|---|---|---|

| Cu(II) hydrazone complex | Calf Thymus DNA | Intercalation | 7.59 x 10⁴ | Moderate | researchgate.net |

| Ni(II) hydrazone complex | Calf Thymus DNA | Intercalation | - | Moderate | nih.gov |

| Co(II) hydrazone complex | Calf Thymus DNA | Intercalation | - | Moderate | nih.gov |

| Cu(II) benzohydrazide (B10538) complex | Salmon Sperm DNA | Intercalation | 5.00 x 10⁶ | Yes | researchgate.net |

| Ni(II) benzohydrazide complex | Salmon Sperm DNA | Intercalation | 3.33 x 10⁶ | Yes | researchgate.net |

| Cu(II) polypyridyl complex | Salmon Sperm DNA | Minor Groove Binding | 10⁴ | No | rsc.org |

Modulation of Cellular Oxidative Stress through Reactive Oxygen Species (ROS) Generation

This compound derivatives can modulate the cellular redox environment by inducing the generation of reactive oxygen species (ROS). researchgate.netfigshare.com ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, leading to oxidative stress. nih.govmdpi.com

In the context of cancer therapy, the pro-oxidant activity of benzhydrazones can be a valuable attribute. frontiersin.org Cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to further oxidative stress. By increasing intracellular ROS levels, this compound complexes can push cancer cells over the edge, leading to cell death. researchgate.netfigshare.comfrontiersin.org

Studies on various metal complexes of benzhydrazones, including those with ruthenium(II) and nickel(II), have demonstrated their ability to elevate ROS levels in cancer cells. researchgate.netfigshare.comacs.org This increase in ROS is often a key event in the mechanism of their anticancer activity, contributing to the induction of apoptosis. frontiersin.orgfrontiersin.org The generation of ROS can be quantified using fluorescent probes that react with specific ROS species. acs.org